Azilsartan medoxomil monopotassium

Description

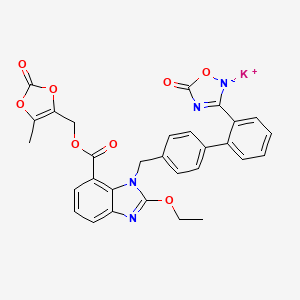

Structure

3D Structure of Parent

Properties

Molecular Formula |

C30H23KN4O8 |

|---|---|

Molecular Weight |

606.6 g/mol |

IUPAC Name |

potassium;(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-1-oxa-4-aza-2-azanidacyclopent-3-en-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |

InChI |

InChI=1S/C30H24N4O8.K/c1-3-38-28-31-23-10-6-9-22(27(35)39-16-24-17(2)40-30(37)41-24)25(23)34(28)15-18-11-13-19(14-12-18)20-7-4-5-8-21(20)26-32-29(36)42-33-26;/h4-14H,3,15-16H2,1-2H3,(H,32,33,36);/q;+1/p-1 |

InChI Key |

IHWFKDWIUSZLCJ-UHFFFAOYSA-M |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NC(=O)O[N-]5)C(=O)OCC6=C(OC(=O)O6)C.[K+] |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Azilsartan Medoxomil Monopotassium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azilsartan (B1666440) medoxomil monopotassium is a potent, long-acting angiotensin II receptor blocker (ARB) approved for the treatment of hypertension.[1][2] This document provides a comprehensive technical overview of its mechanism of action, distinguishing pharmacological properties, and the experimental methodologies used to characterize them. Azilsartan exhibits a unique profile characterized by high affinity, slow dissociation from the angiotensin II type 1 (AT1) receptor, and evidence of inverse agonism, which collectively contribute to its robust and sustained antihypertensive effects.[3][4][5]

Pharmacokinetic Profile

Azilsartan medoxomil is a prodrug designed to enhance bioavailability.[6][7] Following oral administration, it is rapidly hydrolyzed in the gastrointestinal tract to its active moiety, azilsartan.[7][8] Azilsartan medoxomil itself is not detected in the plasma.[8]

Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic properties of azilsartan are summarized in the table below. It is characterized by rapid absorption, high plasma protein binding, and metabolism primarily via the cytochrome P450 system into inactive metabolites.[6][8]

| Parameter | Value | Source |

| Bioavailability | ~60% | [6][8][9] |

| Time to Peak Plasma (Tmax) | 1.5 - 3 hours | [6][8] |

| Plasma Protein Binding | >99% (mainly serum albumin) | [1] |

| Volume of Distribution (Vd) | ~16 L | [6] |

| Metabolism | Primarily by CYP2C9 to form the inactive M-II metabolite (O-dealkylation). Minor pathway via CYP2C8 and CYP2B6 to form the inactive M-I metabolite (decarboxylation). | [1][5][6] |

| Elimination Half-life (t½) | ~11 hours | [6][8] |

| Excretion | ~55% in feces, ~42% in urine (15% as unchanged azilsartan). | [6][8] |

| Renal Clearance | ~2.3 mL/min | [6][8] |

Pharmacodynamic Properties and Molecular Mechanism

The primary mechanism of action of azilsartan is the selective and potent blockade of the angiotensin II type 1 (AT1) receptor.[10][11] This prevents angiotensin II, the principal pressor agent of the renin-angiotensin-aldosterone system (RAAS), from exerting its physiological effects.[6][11]

The Renin-Angiotensin-Aldosterone System (RAAS) and Point of Intervention

The RAAS cascade plays a critical role in blood pressure regulation. Azilsartan intervenes at the final step, blocking the action of angiotensin II on the AT1 receptor, which is responsible for vasoconstriction, aldosterone (B195564) release, and sodium retention.[11][12] This blockade leads to vasodilation and a reduction in blood pressure.[12]

Caption: RAAS pathway and the specific blockade of the AT1 receptor by azilsartan.

Superior Receptor Binding and Dissociation Kinetics

A key feature of azilsartan is its superior binding affinity and slow dissociation from the AT1 receptor compared to other ARBs.[3][4] It has a more than 10,000-fold greater affinity for the AT1 receptor than for the AT2 receptor.[1] Time-course studies have demonstrated that azilsartan dissociates from AT1 receptors more slowly than olmesartan, telmisartan, and valsartan, contributing to its prolonged duration of action and insurmountable antagonism.[3][13]

Inverse Agonism

Beyond simple antagonism, azilsartan exhibits inverse agonistic activity at the AT1 receptor.[3][5] While wild-type AT1 receptors show minimal constitutive activity, certain mutations can induce high basal activity. In experimental models using constitutively active mutant AT1 receptors (e.g., N111G), azilsartan demonstrated the ability to inhibit basal inositol (B14025) phosphate (B84403) (IP) production, a key step in the receptor's signaling cascade.[3] This effect was stronger than that observed with candesartan (B1668252), suggesting that azilsartan can reduce receptor signaling even in the absence of the angiotensin II agonist.[3] This property may contribute to its superior blood pressure-lowering efficacy.[3][5]

Caption: Bioactivation of azilsartan medoxomil and subsequent metabolism.

Quantitative Pharmacodynamics and Clinical Efficacy

The potent receptor blockade by azilsartan translates into significant and sustained antihypertensive effects.

Pressor Response Inhibition

In healthy subjects, a single 32 mg dose of azilsartan medoxomil inhibited the maximal pressor effect of an angiotensin II infusion by approximately 90% at peak plasma concentrations and by about 60% at 24 hours post-administration.[6][8]

Comparative Binding Affinity

Studies comparing azilsartan to other ARBs have quantified its potent interaction with the AT1 receptor. The unique 5-oxo-1,2,4-oxadiazole moiety of azilsartan, in place of a traditional tetrazole ring, is thought to enable stronger hydrogen bonding with key residues like Gln257 in the AT1 receptor binding pocket.[3]

| Compound | Target Receptor | IC50 (nM) | Binding Affinity vs. Candesartan | Source |

| Azilsartan | AT1 Receptor | 0.62 | Comparable / Potent | [3][14] |

| Candesartan | AT1 Receptor | - | Benchmark | [3] |

| Azilsartan-7H | AT1-WT Receptor | 49 | ~16-fold less than Azilsartan | [3] |

Note: IC50 values can vary based on experimental conditions. Azilsartan-7H is a derivative lacking the carboxyl group, highlighting the group's importance for binding.

Clinical Efficacy in Hypertension

Multiple large-scale clinical trials have demonstrated that azilsartan medoxomil provides superior 24-hour blood pressure control compared to maximum approved doses of other widely used ARBs and ACE inhibitors.[4][9][15]

| Trial Comparison | Azilsartan Medoxomil Dose | Comparator Drug and Dose | Mean 24-hr Systolic BP Reduction (Placebo-Adjusted) | Outcome | Source |

| vs. Valsartan | 80 mg | Valsartan 320 mg | -14.3 mm Hg vs. -10.0 mm Hg | Superiority (p < 0.001) | [9] |

| vs. Olmesartan | 80 mg | Olmesartan 40 mg | -14.3 mm Hg vs. -11.7 mm Hg | Superiority (p = 0.009) | [9] |

| vs. Ramipril | 40 mg / 80 mg | Ramipril 10 mg | Significantly greater reduction | Superiority (p < 0.001) | [6] |

Key Experimental Protocols

The characterization of azilsartan's mechanism of action relies on established in vitro and in vivo pharmacological assays.

Protocol: AT1 Receptor Binding Assay (Competitive Radioligand)

This assay quantifies the affinity of a compound for the AT1 receptor by measuring its ability to displace a radiolabeled ligand.

-

Preparation of Membranes: Cell membranes rich in AT1 receptors (e.g., from transfected COS-1 cells or bovine adrenal cortex) are prepared via homogenization and centrifugation.

-

Incubation: A fixed concentration of a radiolabeled AT1 antagonist (e.g., [125I]Sar1,Ile8-Ang II) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (azilsartan).

-

Separation: The reaction is terminated, and bound radioligand is separated from free radioligand via rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using a gamma counter.

-

Analysis: Data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of specific radioligand binding (IC50), which is used to calculate the binding affinity (Ki).

Caption: Experimental workflow for a competitive AT1 receptor binding assay.

Protocol: Inverse Agonism Assay (Inositol Phosphate Production)

This functional assay measures the ability of a compound to decrease the basal signaling activity of a G-protein coupled receptor.[3]

-

Cell Culture and Transfection: COS-1 cells are cultured and transfected with a plasmid encoding a constitutively active mutant of the AT1 receptor (e.g., AT1-N111G).

-

Metabolic Labeling: Transfected cells are labeled for 24 hours with [3H]-myo-inositol, which is incorporated into cellular phospholipids (B1166683) like PIP2.

-

Drug Incubation: Labeled cells are washed and incubated with varying concentrations of the test compound (azilsartan) or a control compound.

-

IP Extraction: The reaction is stopped with perchloric acid. The aqueous phase, containing inositol phosphates (IPs), is collected.

-

Separation and Quantification: Total IPs are separated from free inositol via anion-exchange chromatography and quantified using liquid scintillation counting.

-

Analysis: A decrease in [3H]-IP production below the basal level (in the absence of any compound) indicates inverse agonistic activity.

Conclusion

The mechanism of action of azilsartan medoxomil monopotassium is defined by the potent, selective, and sustained blockade of the AT1 receptor by its active metabolite, azilsartan. Its pharmacological profile is distinguished by a unique chemical structure that confers high binding affinity, slow receptor dissociation kinetics, and significant inverse agonistic properties.[3][4] These molecular characteristics provide a clear basis for the superior 24-hour blood pressure reduction observed in clinical trials when compared to other leading antihypertensive agents.[9] This robust and well-characterized mechanism makes azilsartan a valuable agent in the management of hypertension.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pharmacokinetic evaluation and clinical utility of azilsartan medoxomil for the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential pharmacology and benefit/risk of azilsartan compared to other sartans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Azilsartan Medoxomil (Edarbi): The Eighth Angiotensin II Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Azilsartan medoxomil: a review of its use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Azilsartan medoxomil in the management of hypertension: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Azilsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. What is the mechanism of Azilsartan Kamedoxomil? [synapse.patsnap.com]

- 13. youtube.com [youtube.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Differential pharmacology and benefit/risk of azilsartan compared to other sartans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Azilsartan Medoxomil in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of azilsartan (B1666440) medoxomil monopotassium, a potent angiotensin II receptor blocker. The information presented herein is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this antihypertensive agent in various animal models, which underpins its clinical development and application.

Introduction

Azilsartan medoxomil (TAK-491) is an orally administered prodrug that is rapidly hydrolyzed to its active metabolite, azilsartan (TAK-536), a selective antagonist of the angiotensin II type 1 (AT1) receptor.[1] This guide summarizes key pharmacokinetic data from preclinical studies in rats, dogs, and monkeys, details the experimental protocols employed, and visualizes the metabolic pathways and experimental workflows.

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of azilsartan following oral administration of azilsartan medoxomil in rats and dogs. Due to limited publicly available data, a comprehensive table for monkeys is not included.

Table 1: Single-Dose Pharmacokinetics of Azilsartan in Rats Following Oral Administration of Azilsartan Medoxomil

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | T½ (hr) | Reference |

| 1 | 1,230 | 1.0 | 4,510 | 5.8 | [1] |

| 3 | 3,450 | 1.5 | 13,800 | 5.8 | [1] |

| 10 | 9,870 | 2.0 | 49,600 | 5.8 | [1] |

Table 2: Single-Dose Pharmacokinetics of Azilsartan in Dogs Following Oral Administration of Azilsartan Medoxomil

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | T½ (hr) | Bioavailability (%) | Reference |

| 1 | 1,540 | 1.5 | 5,890 | 4.0 | 54 | [1] |

| 3 | 4,320 | 2.0 | 18,200 | 4.0 | 54 | [1] |

| 10 | 11,500 | 2.5 | 55,100 | 4.0 | 54 | [1] |

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

Following oral administration, azilsartan medoxomil is rapidly and extensively hydrolyzed to its active form, azilsartan, by esterases in the gastrointestinal tract and/or during absorption.[1] The prodrug, azilsartan medoxomil, is generally not detected in systemic circulation.[2] In rats and dogs, the time to reach maximum plasma concentration (Tmax) of azilsartan ranges from 1 to 2.5 hours.[1] The absolute oral bioavailability of azilsartan after administration of the prodrug is approximately 54% in dogs.[1]

Distribution

Azilsartan is highly bound to plasma proteins (>99%), primarily albumin.[2][3] The volume of distribution of azilsartan is approximately 16 L/kg in rats.[3] Studies in rats using radiolabeled azilsartan medoxomil have shown that distribution is wide, with minimal crossing of the blood-brain barrier.[3] Azilsartan has been shown to cross the placental barrier in pregnant rats.[1]

Metabolism

Azilsartan is metabolized in the liver to two primary inactive metabolites:[2][3]

-

M-II (major metabolite): Formed by O-dealkylation, primarily mediated by the cytochrome P450 enzyme CYP2C9.

-

M-I (minor metabolite): Formed by decarboxylation.

In preclinical species such as rats and dogs, M-I is the major metabolite, whereas in humans, M-II is the predominant metabolite.[1]

Metabolic Pathway of Azilsartan Medoxomil.

Excretion

In preclinical species like rats and dogs, the primary route of excretion for azilsartan and its metabolites is through the feces, accounting for over 95% of the administered dose.[1] A smaller portion is excreted in the urine.[1]

Experimental Protocols

The following section outlines a typical experimental protocol for a single-dose oral pharmacokinetic study of azilsartan medoxomil in a preclinical model, based on methodologies described in regulatory submission documents.[1]

4.1. Animal Models

-

Species: Sprague-Dawley rats or Beagle dogs.

-

Health Status: Healthy, male and/or female, of a specific age and weight range.

-

Acclimation: Animals are acclimated to the laboratory conditions for a specified period before the study.

-

Fasting: Animals are typically fasted overnight before drug administration.

4.2. Drug Administration

-

Formulation: Azilsartan medoxomil monopotassium is suspended in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) solution).

-

Route of Administration: Oral gavage.

-

Dose Levels: At least three different dose levels are typically investigated.

4.3. Sample Collection

-

Biological Matrix: Blood samples are collected from a suitable site (e.g., jugular vein in rats, cephalic vein in dogs).

-

Anticoagulant: Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).

-

Time Points: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Plasma is separated by centrifugation and stored frozen (e.g., at -70°C) until analysis.

4.4. Bioanalytical Method

-

Technique: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the standard method for the quantification of azilsartan and its metabolites in plasma.

-

Sample Preparation: Protein precipitation or solid-phase extraction is used to extract the analytes from the plasma matrix.

-

Validation: The bioanalytical method is validated for specificity, linearity, accuracy, precision, and stability according to regulatory guidelines.

4.5. Pharmacokinetic Analysis

-

Software: Non-compartmental analysis is performed using validated pharmacokinetic software (e.g., WinNonlin).

-

Parameters: The following pharmacokinetic parameters are calculated: Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC from time zero to infinity (AUC0-inf), and terminal half-life (T½).

References

The Discovery and Synthesis of Azilsartan Medoxomil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azilsartan (B1666440) medoxomil is a potent and selective angiotensin II receptor blocker (ARB) approved for the treatment of hypertension. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical pharmacology of azilsartan medoxomil. Detailed experimental protocols for its synthesis and purification are provided, along with a comprehensive summary of its pharmacokinetic and clinical efficacy data. Furthermore, this guide includes visualizations of its synthesis pathway and its interaction with the renin-angiotensin-aldosterone system (RAAS) to facilitate a deeper understanding of its chemical and pharmacological properties.

Discovery and Development

Azilsartan medoxomil was developed as the eighth angiotensin II receptor blocker for the management of hypertension.[1] It is the prodrug of azilsartan, which is a highly potent and selective antagonist of the angiotensin II type 1 (AT₁) receptor.[2] The development of azilsartan medoxomil aimed to provide a more effective therapeutic option for blood pressure control compared to existing ARBs. Clinical trials have demonstrated its superiority in lowering blood pressure when compared to other ARBs such as olmesartan (B1677269) and valsartan, as well as the angiotensin-converting enzyme (ACE) inhibitor ramipril.[1][3]

Azilsartan medoxomil is chemically described as (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate. The medoxomil ester is rapidly hydrolyzed in the gastrointestinal tract to the active moiety, azilsartan.[4] This rapid conversion ensures that azilsartan medoxomil itself is not detected in the plasma after oral administration.[4]

Synthesis of Azilsartan Medoxomil

Several synthetic routes for azilsartan medoxomil have been developed, aiming for high yield, purity, and cost-effectiveness on a commercial scale.[5][6] The following sections detail a common synthetic pathway and the associated experimental protocols.

Synthesis Pathway Overview

The synthesis of azilsartan medoxomil typically involves a multi-step process starting from key intermediates. A representative synthetic scheme is outlined below. The process generally begins with the formation of the benzimidazole (B57391) core, followed by the introduction of the biphenyl-tetrazole isostere (in this case, an oxadiazolone ring), and finally, esterification with the medoxomil moiety to yield the prodrug.[5]

Detailed Experimental Protocols

-

Materials: 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxybenzimidazole-7-carboxylate, hydroxylamine hydrochloride, sodium bicarbonate, dimethyl sulfoxide (B87167) (DMSO).

-

Procedure: A mixture of 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxybenzimidazole-7-carboxylate (40 g) and hydroxylamine hydrochloride in DMSO is prepared.[5] Sodium bicarbonate is added as a base. The reaction mixture is heated to 85-90°C and stirred for approximately 18 hours.[5] After cooling, water is added to precipitate the product. The solid is filtered, washed with water, and dried to yield AZP-1.[5]

-

Materials: AZP-1, ethyl chloroformate, triethylamine.

-

Procedure: AZP-1 is dissolved in a suitable solvent, and triethylamine is added as a base. The solution is cooled, and ethyl chloroformate is added dropwise. The reaction mixture is stirred, allowing for the cyclization to form the oxadiazolone ring. The resulting product, AZP-II, is then isolated.

-

Materials: AZP-II, sodium hydroxide (B78521) (NaOH), water, acetone (B3395972), acetic acid.[4]

-

Procedure: A mixture of crude AZP-II (200 g) and aqueous NaOH (100 g in 2 L of water) is stirred at 50°C for 3 hours to facilitate hydrolysis of the methyl ester.[4] The mixture is then diluted with acetone and acidified with acetic acid at 45°C.[4] Water is added, and the mixture is slowly cooled to 20°C to precipitate azilsartan. The product is filtered and washed to yield pure azilsartan.[4]

-

Materials: Azilsartan (AZP-III), (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Procedure: Azilsartan is reacted with (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride in the presence of DBU as a non-nucleophilic base. This reaction results in the esterification of the carboxylic acid group of azilsartan with the medoxomil moiety, yielding azilsartan medoxomil.

-

Materials: Crude azilsartan medoxomil, dichloromethane (B109758), ethyl acetate (B1210297).[5]

-

Procedure: Crude azilsartan medoxomil (20 g) is suspended in a mixture of dichloromethane (40 ml) and ethyl acetate (40 ml) at 20-25°C.[5] The suspension is stirred for 10-15 minutes at 40-45°C, then cooled to 10-15°C and stirred for another 15 minutes.[5] The product is filtered. This process is repeated with a smaller volume of the solvent mixture to obtain the purified compound.[5]

Mechanism of Action

Azilsartan medoxomil exerts its antihypertensive effect by blocking the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and fluid balance.[7]

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS cascade is initiated by the release of renin from the kidneys in response to reduced renal blood flow or low sodium levels.[8] Renin cleaves angiotensinogen, produced by the liver, to form angiotensin I. Angiotensin-converting enzyme (ACE), primarily found in the lungs, then converts angiotensin I to the potent vasoconstrictor, angiotensin II.[7] Angiotensin II binds to AT₁ receptors, leading to vasoconstriction, aldosterone (B195564) secretion from the adrenal cortex (which promotes sodium and water retention), and increased sympathetic nervous system activity, all of which contribute to an increase in blood pressure.[7][9]

Azilsartan's Role

Azilsartan is a selective AT₁ receptor antagonist.[2] By binding to the AT₁ receptor, it prevents angiotensin II from exerting its physiological effects.[9] This blockade leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood volume and blood pressure.[2]

Pharmacokinetics

Azilsartan medoxomil is rapidly and completely hydrolyzed to its active metabolite, azilsartan, during absorption in the gastrointestinal tract.[4] The pharmacokinetic properties of azilsartan have been well-characterized in various populations.

| Parameter | Value | Reference |

| Absolute Bioavailability | ~60% | [4] |

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 3 hours | [4] |

| Volume of Distribution (Vd) | ~16 L | [10] |

| Plasma Protein Binding | >99% (mainly serum albumin) | [4] |

| Elimination Half-life (t½) | ~11 hours | [4] |

| Metabolism | Primarily by CYP2C9 to inactive metabolites M-I and M-II. | [4] |

| Excretion | Approximately 55% in feces and 42% in urine (15% as unchanged azilsartan). | [4] |

Table 1: Pharmacokinetic Parameters of Azilsartan

Pharmacokinetic studies have shown no clinically significant differences in azilsartan exposure based on age, sex, or race.[10] Additionally, mild to moderate hepatic impairment does not necessitate a dose adjustment.[11]

Clinical Efficacy

The antihypertensive efficacy of azilsartan medoxomil has been evaluated in numerous clinical trials, demonstrating significant reductions in both systolic blood pressure (SBP) and diastolic blood pressure (DBP).

| Trial Comparison | Dose(s) | Mean Reduction in SBP/DBP (mmHg) | Reference |

| Azilsartan medoxomil vs. Placebo | 40 mg | -13.4 / -8.0 (placebo-subtracted) | [12] |

| 80 mg | -14.5 / -8.4 (placebo-subtracted) | [12] | |

| Azilsartan medoxomil vs. Olmesartan | 80 mg vs. 40 mg | -2.6 (SBP, greater reduction with azilsartan) | [3] |

| Azilsartan medoxomil vs. Valsartan | 80 mg vs. 320 mg | -4.3 (SBP, greater reduction with azilsartan) | [3] |

| Azilsartan medoxomil vs. Ramipril | 40 mg vs. 10 mg | -8.4 (SBP, greater reduction with azilsartan) | [12] |

| 80 mg vs. 10 mg | -9.0 (SBP, greater reduction with azilsartan) | [12] | |

| Azilsartan medoxomil + Amlodipine | 40 mg + 5 mg | -24.8 / -15.3 | [12] |

| 80 mg + 5 mg | -24.5 / -15.4 | [12] | |

| Azilsartan medoxomil + Chlorthalidone | 40 mg + 25 mg | -31.7 (SBP) | [12] |

| 80 mg + 25 mg | -31.3 (SBP) | [12] |

Table 2: Summary of Clinical Efficacy Data for Azilsartan Medoxomil

Conclusion

Azilsartan medoxomil is a well-established antihypertensive agent with a robust profile of efficacy and safety. Its potent and selective blockade of the AT₁ receptor within the renin-angiotensin-aldosterone system provides significant and sustained blood pressure reduction. The synthetic pathways for azilsartan medoxomil are well-defined, allowing for efficient and high-purity production. The favorable pharmacokinetic properties and demonstrated clinical superiority over other ARBs and ACE inhibitors make it a valuable therapeutic option for the management of hypertension in a broad range of patients. This technical guide provides a comprehensive resource for researchers and professionals in the field of drug development, offering detailed insights into the chemical, pharmacological, and clinical aspects of azilsartan medoxomil., pharmacological, and clinical aspects of azilsartan medoxomil.

References

- 1. CN103588765A - Synthesis method for azilsartan medoxomil or salt thereof, intermediate of azilsartan medoxomil or salt thereof and synthesis method for intermediate - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Efficacy and safety of azilsartan medoxomil in the treatment of hypertension: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US9233955B2 - Process for the preparation of azilsartan medoxomil - Google Patents [patents.google.com]

- 6. Azilsartan Medoxomil synthesis - chemicalbook [chemicalbook.com]

- 7. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 8. teachmephysiology.com [teachmephysiology.com]

- 9. WO2012107814A1 - An improved process for the preparation of azilsartan medoxomil - Google Patents [patents.google.com]

- 10. Effects of Age, Sex, and Race on the Safety and Pharmacokinetics of Single and Multiple Doses of Azilsartan Medoxomil in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Single‐Center Evaluation of the Pharmacokinetics and Safety of the Angiotensin II Receptor Antagonist Azilsartan Medoxomil in Mild to Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Azilsartan Medoxomil for Treating Hypertension - Clinical Implications of Recent Trials | USC Journal [uscjournal.com]

Azilsartan Medoxomil: A Deep Dive into Angiotensin II Type 1 Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity studies of azilsartan (B1666440) medoxomil, the prodrug of the potent angiotensin II type 1 (AT1) receptor antagonist, azilsartan. Azilsartan exhibits a unique binding profile characterized by high affinity, slow dissociation, and inverse agonist activity at the AT1 receptor, contributing to its robust and sustained antihypertensive effects.[1][2] This document details the quantitative binding data, experimental methodologies, and associated signaling pathways to support further research and development in this area.

Quantitative Receptor Binding Data

The binding affinity of azilsartan for the human AT1 receptor has been extensively evaluated and compared with other angiotensin II receptor blockers (ARBs). The following tables summarize the key quantitative data from competitive radioligand binding assays and functional assays.

Table 1: Competitive Inhibition of [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II Binding to Human AT1 Receptors

This table presents the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the specific binding of the radioligand to the AT1 receptor. Lower IC50 values indicate higher binding affinity. The data is presented with and without a "washout" step, which is a critical differentiator for azilsartan, highlighting its slow dissociation from the receptor.

| Compound | IC50 (nM) - Without Washout | IC50 (nM) - With 5-hour Washout |

| Azilsartan | 2.6 [3] | 7.4 [3][4] |

| Olmesartan | 6.7[3] | 242.5[3] |

| Telmisartan | 5.1[3] | 191.6[3] |

| Valsartan | 44.9[3] | >10,000[3] |

| Irbesartan | 15.8[3] | >10,000[3] |

Table 2: Dissociation Constant (Kd) for AT1 Receptor Binding

The dissociation constant (Kd) is an equilibrium constant that reflects the affinity of a ligand for a receptor. A lower Kd value corresponds to a higher binding affinity.

| Compound | Kd (nM) | Receptor Type |

| Azilsartan | 0.64 | Wild-Type AT1 Receptor |

| Candesartan (B1668252) | 1.3 | Wild-Type AT1 Receptor |

| Azilsartan | 51 | N111G Mutant AT1 Receptor[1] |

| Candesartan | 128 | N111G Mutant AT1 Receptor[1] |

Note: Bmax (maximum number of binding sites) values for azilsartan from saturation binding studies were not explicitly found in the reviewed literature. However, the protocols to determine Bmax are well-established.[5][6]

Table 3: Functional Inhibition of Angiotensin II-Induced Inositol (B14025) Phosphate (IP1) Accumulation

This table shows the IC50 values for the inhibition of angiotensin II-induced IP1 production, a measure of the functional antagonism of the AT1 receptor's signaling pathway.

| Compound | IC50 (nM) - Without Washout | IC50 (nM) - With Washout |

| Azilsartan | 9.2 [3] | 81.3 [3] |

| Olmesartan | 12.2[3] | 908.5[3] |

| Valsartan | 59.8[3] | 22,664.4[3] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the receptor binding affinity of azilsartan.

Competitive Radioligand Binding Assay

This assay determines the relative affinity of a test compound (e.g., azilsartan) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

a) Membrane Preparation:

-

Human AT1 receptors are typically expressed in a suitable cell line (e.g., CHO or COS-7 cells).

-

Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard method like the BCA assay.[1]

b) Binding Reaction:

-

The assay is performed in a 96-well plate format.

-

Each well contains:

-

A fixed amount of cell membrane preparation (e.g., 10 µg of protein).

-

A fixed concentration of the radioligand, typically [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II.

-

A range of concentrations of the unlabeled competitor drug (e.g., azilsartan).

-

-

To determine non-specific binding, a high concentration of an unlabeled ligand (e.g., 10 µM Angiotensin II) is used in a set of control wells.[1]

-

The plate is incubated at room temperature (e.g., 22°C) for a sufficient time to reach equilibrium (e.g., 1 hour).[1]

c) Separation of Bound and Free Ligand:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[1]

d) Washout Experiment:

-

To assess the dissociation rate, after the initial incubation, the membranes are washed to remove the unbound competitor drug.

-

Fresh buffer is added, and the membranes are incubated for a specified period (e.g., 5 hours) before the addition of the radioligand and subsequent filtration.[3]

e) Data Analysis:

-

The radioactivity retained on the filters is measured using a gamma counter.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value is determined by non-linear regression analysis of the competition curve.

-

The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Saturation Radioligand Binding Assay

This assay is used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.

a) Binding Reaction:

-

Similar to the competitive assay, a fixed amount of membrane preparation is used.

-

Increasing concentrations of the radioligand ([¹²⁵I]-Sar¹,Ile⁸-Angiotensin II) are added to a series of wells.

-

A parallel set of wells includes a high concentration of an unlabeled ligand to determine non-specific binding at each radioligand concentration.

b) Data Analysis:

-

Specific binding is plotted against the concentration of the radioligand.

-

The Kd and Bmax values are determined by non-linear regression analysis of the saturation curve, typically fitting to a one-site binding model.

Inositol Phosphate (IP) Accumulation Assay (Inverse Agonism)

This functional assay measures the ability of a compound to inhibit the constitutive (ligand-independent) activity of a receptor, a hallmark of inverse agonism.

a) Cell Culture and Transfection:

-

Cells (e.g., COS-7) are transiently transfected with a constitutively active mutant of the human AT1 receptor (e.g., AT1-N111G), which exhibits high basal signaling activity.[1]

b) Assay Procedure:

-

Transfected cells are labeled with myo-[³H]inositol.

-

The cells are then treated with various concentrations of the test compound (e.g., azilsartan).

-

The reaction is stopped, and the accumulated inositol phosphates are separated by ion-exchange chromatography.[1]

c) Data Analysis:

-

The amount of [³H]inositol phosphates is quantified by liquid scintillation counting.

-

The ability of the compound to reduce the basal IP production is a measure of its inverse agonist activity. The results are typically expressed as a percentage of the basal activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the AT1 receptor and the workflows of the described experimental assays.

AT1 Receptor Signaling Pathway

Competitive Radioligand Binding Assay Workflow

Inverse Agonism Assay Workflow

References

- 1. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azilsartan, an angiotensin II type 1 receptor blocker, restores endothelial function by reducing vascular inflammation and by increasing the phosphorylation ratio Ser1177/Thr497 of endothelial nitric oxide synthase in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro antagonistic properties of a new angiotensin type 1 receptor blocker, azilsartan, in receptor binding and function studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical structure and properties of azilsartan medoxomil monopotassium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azilsartan (B1666440) medoxomil monopotassium, marketed under trade names like Edarbi®, is a potent, orally administered angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[1][2] It is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its active moiety, azilsartan.[3][4] Azilsartan exhibits high affinity and slow dissociation from the angiotensin II type 1 (AT1) receptor, contributing to its sustained blood pressure-lowering effects.[5][6] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, pharmacodynamics, and analytical methodologies related to azilsartan medoxomil monopotassium.

Chemical Structure and Physicochemical Properties

This compound is the monopotassium salt of the medoxomil ester of azilsartan.[1][7] The chemical name is (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate monopotassium salt.[7]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C30H23KN4O8 | [1][8] |

| Molecular Weight | 606.6 g/mol | [1][8][9] |

| Appearance | White crystalline powder | |

| Solubility | Practically insoluble in water; freely soluble in methanol (B129727), dimethyl sulfoxide, and dimethylformamide; soluble in acetic acid; slightly soluble in acetone (B3395972) and acetonitrile; and very slightly soluble in tetrahydrofuran (B95107) and 1-octanol. | |

| Melting Point | Approximately 196°C (decomposed) | [10][11] |

| logP (Octanol-Water Partition Coefficient) | 4.56 | [9] |

| pKa (Strongest Acidic) | 5.91 | [9] |

Mechanism of Action

Azilsartan medoxomil exerts its antihypertensive effect through the selective blockade of the angiotensin II type 1 (AT1) receptor.[6][12]

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and Inhibition by Azilsartan:

Caption: RAAS pathway and Azilsartan's mechanism of action.

Following oral administration, azilsartan medoxomil is hydrolyzed to azilsartan, the active metabolite.[5][13] Azilsartan then competitively and selectively binds to the AT1 receptor, inhibiting the actions of angiotensin II, a potent vasoconstrictor.[5][6][14] This blockade leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[6] Azilsartan has a more than 10,000-fold greater affinity for the AT1 receptor than for the AT2 receptor.[5][14]

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics:

The pharmacokinetic properties of azilsartan following oral administration of azilsartan medoxomil are summarized below.

| Parameter | Value | Source |

| Absolute Bioavailability | Approximately 60% | [13] |

| Time to Peak Plasma Concentration (Tmax) | 1.5 to 3 hours | [13] |

| Protein Binding | >99% (mainly to serum albumin) | [13][15] |

| Volume of Distribution (Vd) | Approximately 16 L | [13][15] |

| Metabolism | Metabolized by CYP2C9 to two inactive metabolites, M-I and M-II. | [13][15] |

| Elimination Half-life (t1/2) | Approximately 11 hours | [13][15] |

| Excretion | Approximately 55% in feces and 42% in urine (15% as unchanged azilsartan). | [13][15] |

Pharmacodynamics:

A single dose of azilsartan medoxomil equivalent to 32 mg of azilsartan inhibits the maximal pressor effect of angiotensin II by approximately 90% at peak and 60% at 24 hours.[13][14] Administration of azilsartan medoxomil leads to an increase in plasma renin activity and angiotensin I and II concentrations, and a decrease in plasma aldosterone concentrations, which is a characteristic effect of AT1 receptor blockade.[13][14]

Synthesis and Formulation

Synthesis:

The synthesis of azilsartan medoxomil typically involves a multi-step process. A general synthetic scheme is outlined below.

Caption: General synthetic workflow for this compound.

A common route involves the reaction of methyl 1-[(2′-cyanobiphenyl-4-yl)methyl]-2-ethoxybenzimidazole-7-carboxylate with hydroxylamine to form an amidoxime (B1450833) intermediate.[16] This is followed by cyclization to form the oxadiazole ring, hydrolysis of the methyl ester to the carboxylic acid (azilsartan), and subsequent esterification with 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one (B196221) to yield azilsartan medoxomil.[17] The final step is the formation of the monopotassium salt.[10]

Formulation:

This compound is typically formulated as oral tablets.[11] Inactive ingredients may include mannitol, fumaric acid, sodium hydroxide, hydroxypropyl cellulose, croscarmellose sodium, microcrystalline cellulose, and magnesium stearate.[13]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification:

A common analytical method for the quantification of azilsartan and its related substances is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[18][19][20]

-

Objective: To determine the concentration of azilsartan in bulk drug or pharmaceutical formulations.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[19]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent (e.g., methanol or acetonitrile) in various ratios.[19][21] A common mobile phase is a mixture of methanol and phosphate buffer (pH 3.2) in a 70:30 v/v ratio.[19]

-

Detection Wavelength: 249 nm.[19]

-

Injection Volume: 10 µL.[19]

-

-

Sample Preparation:

-

Prepare a standard stock solution of azilsartan medoxomil in a suitable solvent like methanol.[19]

-

For tablet analysis, weigh and powder a sufficient number of tablets.[20]

-

Accurately weigh a portion of the powder equivalent to a known amount of azilsartan medoxomil and dissolve it in the solvent, followed by sonication and filtration.[20]

-

Prepare working solutions by diluting the stock or sample solutions with the mobile phase to fall within the linear range of the method.[19]

-

-

Data Analysis: The concentration of azilsartan is determined by comparing the peak area of the sample with that of a standard of known concentration.[19]

Forced Degradation Study Protocol:

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[20][22]

-

Objective: To assess the degradation of azilsartan medoxomil under various stress conditions.

-

Stress Conditions:

-

Acid Degradation: Treat the drug solution with an acid (e.g., 0.1 N HCl) at an elevated temperature.

-

Alkaline Degradation: Treat the drug solution with a base (e.g., 0.1 N NaOH).[20]

-

Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H2O2).[20]

-

Thermal Degradation: Expose the solid drug to dry heat (e.g., 70°C).[20]

-

Photolytic Degradation: Expose the drug solution or solid drug to UV light.

-

-

Procedure:

-

Prepare solutions of azilsartan medoxomil.

-

Expose the solutions to the different stress conditions for a specified period.

-

Withdraw samples at various time points.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the stressed samples using a validated stability-indicating HPLC method to separate the drug from its degradation products.[20]

-

Clinical Trials and Efficacy

Numerous clinical trials have demonstrated the efficacy and safety of azilsartan medoxomil in the treatment of hypertension.[23][24][25]

Summary of Key Clinical Trial Findings:

| Trial Design | Comparator(s) | Key Efficacy Endpoints | Results | Source |

| Randomized, double-blind, placebo-controlled | Placebo, olmesartan (B1677269) medoxomil, valsartan (B143634) | Change from baseline in 24-hour mean systolic blood pressure (SBP) | Azilsartan medoxomil 80 mg demonstrated statistically significant greater reductions in SBP compared to valsartan 320 mg and olmesartan 40 mg. | [23][24] |

| Randomized, double-blind | Ramipril | Change from baseline in trough sitting clinic SBP | Azilsartan medoxomil showed superior blood pressure reduction compared to ramipril. | [12][15] |

| Open-label, single-arm study in patients with essential hypertension and type 2 diabetes | - | Percentage of patients reaching BP goal of <140/85 mmHg | At 12 weeks, 54.8% of patients achieved the primary endpoint. | [26] |

The antihypertensive effect of azilsartan medoxomil is dose-dependent, with doses of 40 mg and 80 mg daily providing significant blood pressure reductions.[23][24][26] The blood pressure-lowering effect is sustained over a 24-hour period.[15]

Conclusion

This compound is a well-characterized and effective angiotensin II receptor blocker for the management of hypertension. Its distinct chemical structure and pharmacokinetic profile, particularly its strong and sustained binding to the AT1 receptor, contribute to its potent antihypertensive effects. The established analytical methods allow for reliable quantification and stability assessment, crucial for drug development and quality control. The extensive clinical data support its efficacy and safety in a broad range of hypertensive patients. This technical guide provides a foundational resource for professionals involved in the research, development, and clinical application of this important therapeutic agent. research, development, and clinical application of this important therapeutic agent.

References

- 1. Azilsartan Kamedoxomil | C30H23KN4O8 | CID 23699544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Azilsartan - Wikipedia [en.wikipedia.org]

- 3. Single-Center Evaluation of the Pharmacokinetics and Safety of the Angiotensin II Receptor Antagonist Azilsartan Medoxomil in Mild to Moderate Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Single‐Center Evaluation of the Pharmacokinetics and Safety of the Angiotensin II Receptor Antagonist Azilsartan Medoxomil in Mild to Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is the mechanism of Azilsartan Kamedoxomil? [synapse.patsnap.com]

- 7. WO2013124748A1 - Novel polymorphs of azilsartan medoxomil potassium - Google Patents [patents.google.com]

- 8. Azilsartan (medoxomil monopotassium) | C30H23KN4O8 | CID 91885314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. US9902717B2 - Process of preparing potassium salt of Azilsartan medoxomil - Google Patents [patents.google.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Azilsartan Medoxomil (Edarbi): The Eighth Angiotensin II Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Azilsartan Medoxomil | C30H24N4O8 | CID 135409642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. efda.gov.et [efda.gov.et]

- 16. researchgate.net [researchgate.net]

- 17. US9233955B2 - Process for the preparation of azilsartan medoxomil - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. ijper.org [ijper.org]

- 20. jyoungpharm.org [jyoungpharm.org]

- 21. researchgate.net [researchgate.net]

- 22. Stability-indicating HPLC analysis of Azilsartan Medoxomil potassium: A QbD-based method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Azilsartan Medoxomil for Treating Hypertension - Clinical Implications of Recent Trials | USC Journal [uscjournal.com]

- 25. researchgate.net [researchgate.net]

- 26. A Prospective Study of Azilsartan Medoxomil in the Treatment of Patients with Essential Hypertension and Type 2 Diabetes in Asia - PMC [pmc.ncbi.nlm.nih.gov]

in vitro characterization of azilsartan medoxomil

An In-Depth Technical Guide to the In Vitro Characterization of Azilsartan (B1666440) Medoxomil

Introduction

Azilsartan medoxomil is a potent angiotensin II receptor blocker (ARB) utilized in the management of hypertension.[1][2][3] As a prodrug, it is rapidly hydrolyzed to its active metabolite, azilsartan, in the gastrointestinal tract during absorption.[4][5] The therapeutic efficacy of orally administered drugs like azilsartan medoxomil is significantly influenced by their physicochemical and biopharmaceutical properties. This guide provides a comprehensive overview of the essential , focusing on its physicochemical properties, solubility, dissolution, stability, and permeability. Detailed experimental protocols and data are presented to aid researchers, scientists, and drug development professionals in their understanding and evaluation of this important antihypertensive agent.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of an active pharmaceutical ingredient (API) is crucial for formulation development. Azilsartan medoxomil is a white crystalline powder.[4] Key physicochemical parameters are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate | [4] |

| Molecular Formula | C₃₀H₂₄N₄O₈ | [5] |

| Molecular Weight | 568.54 g/mol | [6] |

| Melting Point | 212-214°C | [7] |

| pKa | 6.1 | [6] |

| log P (Octanol/Water) | 4.9 | [6] |

| Biopharmaceutical Classification System (BCS) | Class II[6][7][8] or Class IV[9] (Low Solubility, Low Permeability) |

Solubility

Azilsartan medoxomil is characterized by its low aqueous solubility, which is a significant factor influencing its dissolution and subsequent bioavailability.[6][7] It is practically insoluble in water but exhibits solubility in various organic solvents.[4]

Experimental Protocol: Saturation Solubility Study

This protocol outlines the determination of the saturation solubility of azilsartan medoxomil in different aqueous media, simulating physiological pH conditions.

Materials:

-

Azilsartan medoxomil powder

-

Purified water

-

0.1N Hydrochloric acid (HCl) solution (pH 1.2)

-

Phosphate (B84403) buffer solutions (pH 6.8 and pH 7.4)

-

Incubator shaker

-

Centrifuge

-

0.22 µm syringe filters

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Add an excess amount of azilsartan medoxomil powder to separate vials containing 5 mL of each medium (water, 0.1N HCl, phosphate buffer pH 6.8, and phosphate buffer pH 7.4).

-

Place the vials in an incubator shaker set at a constant temperature (e.g., 25 ± 1°C or 37 ± 0.5°C) and agitate for a sufficient period (e.g., 48 hours) to ensure equilibrium is reached.

-

After incubation, centrifuge the solutions at a high speed (e.g., 5000 rpm) for 15 minutes to pellet the undissolved drug.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution appropriately with the respective dissolution medium.

-

Analyze the concentration of azilsartan medoxomil in the diluted samples using a validated UV-Vis spectrophotometric method (at λmax of 248 nm) or an HPLC method.[7]

-

Calculate the saturation solubility in mg/mL or µg/mL.

Solubility Data

The solubility of azilsartan medoxomil is highly dependent on the solvent and pH.

| Solvent/Medium | Solubility | Reference |

| Water | Practically insoluble[4] (0.00978 mg/mL at 37°C)[6] | |

| Methanol | Freely soluble | [4] |

| Dimethylsulfoxide (DMSO) | Freely soluble | [4] |

| Dimethylformamide (DMF) | Freely soluble | [4] |

| Acetic Acid | Soluble | [4] |

| Acetone | Slightly soluble | [4] |

| Acetonitrile | Slightly soluble | [4] |

| Tetrahydrofuran | Very slightly soluble | [4] |

| 1-Octanol | Very slightly soluble | [4] |

| Ethanol | Higher solubility than in methanol, n-propanol, isopropanol, and acetonitrile | |

| 0.1N HCl (pH 1.2) | Low solubility | [7] |

| Phosphate Buffer (pH 6.8) | Low solubility | [7] |

| Phosphate Buffer (pH 7.4) | Low solubility | [7] |

Dissolution

Due to its poor water solubility, the dissolution rate of azilsartan medoxomil is a critical determinant of its oral absorption. In vitro dissolution studies are essential for quality control and to predict in vivo performance.

Experimental Protocol: In Vitro Dissolution Testing

This protocol describes a standard method for evaluating the dissolution profile of azilsartan medoxomil from a solid dosage form (e.g., tablets).

Apparatus:

-

USP Dissolution Apparatus 2 (Paddle method)

-

Dissolution vessels (900 mL capacity)

-

Water bath maintained at 37 ± 0.5°C

-

UV-Vis Spectrophotometer or HPLC system

Reagents:

-

Dissolution medium: 900 mL of a suitable buffer, such as 0.1N HCl or phosphate buffer (e.g., pH 6.8 or 7.8).

Procedure:

-

Place 900 mL of the deaerated dissolution medium into each dissolution vessel and equilibrate the temperature to 37 ± 0.5°C.

-

Place one tablet of azilsartan medoxomil into each vessel.

-

Start the apparatus immediately at a specified paddle speed (e.g., 50 or 100 rpm).

-

Withdraw samples (e.g., 5 mL) from each vessel at predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).

-

Replace the withdrawn sample volume with an equal volume of fresh, pre-warmed dissolution medium.

-

Filter the samples through a suitable filter (e.g., 0.45 µm).

-

Analyze the samples for dissolved azilsartan medoxomil content using a validated analytical method (UV-Vis at 248 nm or HPLC).[7]

-

Calculate the cumulative percentage of drug released at each time point.

Illustrative Dissolution Data

Studies have shown that the dissolution of pure azilsartan medoxomil is limited. However, formulation strategies such as solid dispersions with polymers (e.g., β-cyclodextrin) can significantly enhance the dissolution rate.[7] For example, a solid dispersion formulation was shown to release over 80% of the drug within a short period, compared to approximately 30% for the pure drug.

Stability

The stability of azilsartan medoxomil is a critical quality attribute that can be affected by various environmental factors. Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of analytical methods.

Experimental Protocol: Forced Degradation Study

This protocol outlines the conditions for subjecting azilsartan medoxomil to stress to evaluate its degradation profile.

Materials:

-

Azilsartan medoxomil

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated photostability chamber

-

Calibrated oven

Procedure:

-

Acid Hydrolysis: Dissolve the drug in a solution of 0.1N HCl and keep it for a specified duration (e.g., 5 days). Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve the drug in a solution of 0.05N NaOH for a shorter period (e.g., 20 minutes) due to higher lability. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the drug solution with 0.3% hydrogen peroxide for a period such as 2 hours.

-

Thermal Degradation: Expose the solid drug powder to dry heat in an oven at a high temperature (e.g., 105°C) for a defined time (e.g., 6 hours).

-

Photolytic Degradation: Expose the drug (in solid state or solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

Analyze the stressed samples using a stability-indicating HPLC method to separate the parent drug from any degradation products.

Stability Profile Summary

| Stress Condition | Degradation | Key Findings | Reference |

| Acidic (0.1N HCl) | Significant degradation (e.g., ~22%) | Formation of degradation products. | |

| Basic (0.05N NaOH) | Significant degradation (e.g., ~21%) | Formation of degradation products. | |

| Oxidative (H₂O₂) | Significant degradation (e.g., ~26%) | Susceptible to oxidation. | |

| Thermal | Significant degradation (e.g., ~28%) | Susceptible to heat. | |

| Photolytic | Susceptible | Degradation upon exposure to light. |

Permeability

Azilsartan medoxomil is generally considered to have low permeability.[9] In vitro models, such as Caco-2 cell monolayers, are commonly used to predict the intestinal permeability of drug candidates.

Experimental Protocol: In Vitro Caco-2 Permeability Assay

This protocol provides a general methodology for assessing the permeability of azilsartan medoxomil using the Caco-2 cell line, which mimics the human intestinal epithelium.

Materials:

-

Caco-2 cells

-

Cell culture medium and supplements

-

Transwell® inserts (e.g., 24-well format)

-

Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

-

Lucifer yellow or a similar low-permeability marker

-

LC-MS/MS system for sample analysis

Procedure:

-

Cell Culture: Culture Caco-2 cells on Transwell® inserts for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity. Additionally, assess the permeability of a low-permeability marker like Lucifer yellow.

-

Permeability Study (Apical to Basolateral - A to B):

-

Wash the cell monolayers with pre-warmed transport buffer.

-

Add the test solution of azilsartan medoxomil (at a known concentration, e.g., 10 µM) to the apical (donor) side.

-

Add fresh transport buffer to the basolateral (receiver) side.

-

Incubate at 37°C with gentle shaking.

-

At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh buffer. Also, take a sample from the apical side at the beginning and end of the experiment.

-

-

Permeability Study (Basolateral to Apical - B to A): Perform the same procedure as above but add the drug to the basolateral side and sample from the apical side to assess drug efflux.

-

Sample Analysis: Quantify the concentration of azilsartan medoxomil in the collected samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of drug appearance in the receiver compartment.

-

A is the surface area of the membrane.

-

C₀ is the initial concentration in the donor compartment.

-

An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.

Mechanism of Action: Signaling Pathway

Azilsartan is a selective antagonist of the angiotensin II type 1 (AT1) receptor. By blocking the binding of angiotensin II to the AT1 receptor, it inhibits vasoconstriction and aldosterone (B195564) secretion, leading to a reduction in blood pressure.

Caption: Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Azilsartan.

Experimental Workflows

Visualizing the workflow for key in vitro assays can clarify the experimental process.

Workflow for Solubility Determination

Caption: Workflow for determining the saturation solubility of Azilsartan Medoxomil.

Workflow for In Vitro Dissolution Testing

Caption: Workflow for the in vitro dissolution testing of Azilsartan Medoxomil tablets.

Conclusion

The reveals it to be a compound with low aqueous solubility and permeability, consistent with its BCS Class II or IV designation. Its dissolution rate is a critical factor for oral absorption and can be significantly improved through formulation strategies like solid dispersions. The compound is susceptible to degradation under hydrolytic, oxidative, thermal, and photolytic stress conditions, necessitating careful consideration during formulation and storage. The well-defined mechanism of action, involving potent and selective AT1 receptor blockade, provides a clear rationale for its antihypertensive effects. The experimental protocols and data presented in this guide offer a robust framework for the continued research and development of azilsartan medoxomil formulations.

References

- 1. scifiniti.com [scifiniti.com]

- 2. scifiniti.com [scifiniti.com]

- 3. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]

- 4. Central Composite Design Implemented Azilsartan Medoxomil Loaded Nanoemulsion to Improve Its Aqueous Solubility and Intestinal Permeability: In Vitro and Ex Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of Azilsartan Medoxomil Monopotassium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of azilsartan (B1666440) medoxomil monopotassium, a potent angiotensin II receptor blocker (ARB) used in the management of hypertension.[1][2] Azilsartan medoxomil is a prodrug that is rapidly hydrolyzed to its active metabolite, azilsartan, in the gastrointestinal tract during absorption.[2] The low aqueous solubility of azilsartan medoxomil monopotassium presents a significant challenge in its formulation and bioavailability. This document aims to provide an in-depth analysis of its solubility in various solvents and across different pH ranges, supported by detailed experimental protocols and data presented for clear comparison.

Core Concepts: BCS Classification and Physicochemical Properties

This compound is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, characterized by both low solubility and low permeability.[3][4] This classification underscores the critical importance of understanding and overcoming its solubility limitations to ensure adequate bioavailability.

Key Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₃₀H₂₃KN₄O₈ | [3] |

| Molecular Weight | 606.62 g/mol | [3] |

| pKa (Strongest Acidic) | 5.91 - 6.1 | [1][5] |

| logP | 4.56 | [1] |

| Melting Point | 212-214 °C | [6] |

| Appearance | White crystalline powder |

Solubility Profile of this compound

The solubility of this compound is highly dependent on the nature of the solvent and the pH of the medium.

Aqueous and pH-Dependent Solubility

This compound is practically insoluble in water. Its solubility, however, increases with an increase in pH, which is consistent with its acidic pKa of approximately 6.1.[5] The drug is unstable in aqueous solutions at pH 1 and pH 7 but is relatively stable in the pH range of 3 to 5.[3]

Table 1: pH-Dependent Aqueous Solubility of Azilsartan Medoxomil

| Solvent/Medium | pH | Solubility (µg/mL) | Reference |

| 0.1N HCl | 1.2 | 20.30 ± 0.11 | [6] |

| Phosphate (B84403) Buffer | 6.8 | 374 ± 0.5 | [6] |

| Phosphate Buffer | 7.4 | 1033 ± 1.2 | [6] |

| Water | - | 16.1 ± 0.1 | [6] |

Solubility in Organic Solvents

This compound exhibits higher solubility in various organic solvents compared to aqueous media.

Table 2: Solubility of Azilsartan and its Medoxomil Ester in Organic Solvents

| Compound | Solvent | Solubility | Reference |

| Azilsartan | Ethanol | ~0.1 mg/mL | [7] |

| Azilsartan | DMSO | ~3 mg/mL | [7] |

| Azilsartan | Dimethylformamide (DMF) | ~5 mg/mL | [7] |

| This compound | Methanol | Freely soluble | |

| This compound | Acetonitrile | Slightly soluble | |

| This compound | Acetone | Slightly soluble | |

| This compound | Tetrahydrofuran | Very slightly soluble | |

| This compound | 1-Octanol | Very slightly soluble | |

| This compound | DMSO | 175 mg/mL (ultrasonication may be needed) | [8] |

A study on the solubility of azilsartan (the active metabolite) in various organic solvents and their aqueous mixtures as a function of temperature revealed that solubility generally increases with increasing temperature.[9] The highest solubility was observed in ethanol.[9]

Experimental Protocols for Solubility Determination

The following section details a common methodology for determining the saturation solubility of this compound.

Equilibrium Solubility Method

This method is widely used to determine the saturation solubility of a compound in a specific solvent system.

Materials:

-

This compound

-

Selected solvents (e.g., water, 0.1N HCl, phosphate buffers of various pH)

-

Incubator shaker

-

Centrifuge

-

Micropore filters (0.22 µm)

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume (e.g., 5 mL) of the desired solvent in a sealed container.[6]

-

Equilibration: Place the containers in an incubator shaker set at a constant temperature (e.g., 25 ± 1 °C) and agitate for a sufficient period (e.g., 48 hours) to ensure equilibrium is reached.[6]

-

Separation of Undissolved Solid: After the incubation period, centrifuge the samples at a high speed (e.g., 5000 rpm for 15 minutes) to pellet the undissolved drug.[6]

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm pore size filter to remove any remaining solid particles.[6]

-

Dilution and Quantification: Dilute the filtered supernatant with the respective solvent to a concentration within the linear range of the analytical method.[6]

-

Analysis: Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the predetermined λmax (e.g., 248 nm in 0.1N HCl and phosphate buffer pH 6.8) or quantify using a validated HPLC method.[5][6]

-

Calculation: Calculate the solubility of this compound in the specific solvent based on the measured concentration and the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the saturation solubility of this compound.

Mechanism of Action: Angiotensin II Receptor Blockade

Azilsartan is an angiotensin II receptor blocker (ARB) that selectively antagonizes the Angiotensin II receptor type 1 (AT1).[1] This action prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[2]

Caption: Simplified schematic of Azilsartan's mechanism of action on the Renin-Angiotensin System.

Conclusion

The solubility of this compound is a critical factor influencing its oral bioavailability. As a BCS Class IV compound, its inherently low aqueous solubility necessitates formulation strategies to enhance its dissolution. This guide has provided a detailed overview of its solubility in various media, along with standardized experimental protocols for its determination. The presented data and workflows offer a valuable resource for researchers and formulation scientists working on the development of robust and effective dosage forms for this important antihypertensive agent.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Azilsartan | C25H20N4O5 | CID 135415867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. scifiniti.com [scifiniti.com]

- 5. researchgate.net [researchgate.net]

- 6. pkheartjournal.com [pkheartjournal.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Solubility of Azilsartan in Methanol, Ethanol, Acetonitrile, n-Propanol, Isopropanol, Tetrahydrofuran, and Binary Solvent Mixtures between 293.15 and 333.15 K - PMC [pmc.ncbi.nlm.nih.gov]

Hydrolysis of Azilsartan Medoxomil to Azilsartan: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrolysis of the prodrug azilsartan (B1666440) medoxomil into its pharmacologically active form, azilsartan. Azilsartan is a potent angiotensin II receptor blocker (ARB) used in the management of hypertension. The conversion from the prodrug is a critical step for its therapeutic efficacy. This document details the chemical and enzymatic processes involved, presents quantitative data from various studies, outlines detailed experimental protocols for in-vitro analysis, and visualizes the relevant biological pathways.

Introduction

Azilsartan medoxomil is an ester prodrug designed to enhance the bioavailability of the active moiety, azilsartan. Following oral administration, azilsartan medoxomil undergoes rapid and extensive hydrolysis in the gastrointestinal tract to yield azilsartan, which is then absorbed into the systemic circulation[1]. The parent prodrug is typically not detected in plasma, indicating an efficient conversion process[1]. Azilsartan exerts its antihypertensive effect by selectively blocking the angiotensin II type 1 (AT1) receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II[2][3]. Understanding the hydrolysis of azilsartan medoxomil is crucial for drug development, formulation, and ensuring consistent therapeutic outcomes.

Chemical and Enzymatic Hydrolysis

The hydrolysis of azilsartan medoxomil involves the cleavage of the medoxomil ester group to reveal the carboxylic acid functional group of azilsartan. This reaction can be influenced by both pH and the presence of specific enzymes.

Chemical Stability and pH-Dependent Hydrolysis

Azilsartan medoxomil is susceptible to hydrolysis under both acidic and alkaline conditions. Forced degradation studies have shown that the drug degrades significantly in the presence of acid and base[4]. The stability of azilsartan medoxomil is therefore a critical consideration in formulation development to prevent premature degradation and ensure delivery of the prodrug to the site of enzymatic conversion.

Enzymatic Conversion

The primary mechanism for the bioactivation of azilsartan medoxomil is enzymatic hydrolysis. This process is primarily carried out by carboxylesterases present in the intestine and liver. Specifically, carboxymethylenebutenolidase (CMBL) and carboxylesterase 1 (CES1) have been identified as key enzymes involved in this conversion[5]. The hydrolysis is rapid and occurs during the absorption phase in the gastrointestinal tract.

Quantitative Data on Hydrolysis and Pharmacokinetics

| Parameter | Value | Species | Reference |

| Pharmacokinetic Parameters of Azilsartan after Oral Administration of Azilsartan Medoxomil | |||

| Bioavailability | ~60% | Human | [1] |

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 3 hours | Human | [6] |

| Elimination Half-life (t1/2) | ~11 hours | Human | [1] |

| Forced Degradation of Azilsartan Medoxomil | |||

| Acid Hydrolysis (0.1 N HCl, 80°C, 2h) | Significant Degradation | In Vitro | [4] |

| Alkaline Hydrolysis (0.1 N NaOH, 80°C, 30 min) | Significant Degradation | In Vitro | [4] |

| Oxidative Degradation (30% H2O2, RT, 24h) | ~40% Degradation | In Vitro | [4] |

Table 1: Summary of Pharmacokinetic and Degradation Data for Azilsartan Medoxomil and Azilsartan.

Experimental Protocols

In-Vitro Enzymatic Hydrolysis of Azilsartan Medoxomil (Adapted Protocol)

Objective: To determine the kinetic parameters (Km and Vmax) of the hydrolysis of azilsartan medoxomil by human liver cytosol.

Materials:

-

Azilsartan medoxomil

-

Human liver cytosol (commercially available)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Acetonitrile (B52724) (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

HPLC system with UV detector

-

C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of azilsartan medoxomil (e.g., 10 mM in DMSO).

-

Prepare working solutions of azilsartan medoxomil by diluting the stock solution in the assay buffer (potassium phosphate buffer) to achieve a range of concentrations (e.g., 1 µM to 500 µM).

-

Dilute the human liver cytosol to the desired protein concentration (e.g., 0.1 mg/mL) with ice-cold potassium phosphate buffer.

-

-

Enzymatic Reaction:

-

Pre-incubate 190 µL of the diluted human liver cytosol at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of the azilsartan medoxomil working solution to the pre-incubated cytosol.

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10, 20, 30 minutes). The incubation time should be within the linear range of product formation.

-

Terminate the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile containing an internal standard (if used).

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

-

HPLC Analysis:

-

Transfer the supernatant to an HPLC vial.

-

Inject a suitable volume (e.g., 20 µL) onto the C18 column.

-

Use a mobile phase gradient of acetonitrile and water (both containing 0.1% TFA) to separate azilsartan from the remaining azilsartan medoxomil.

-

Monitor the elution of the compounds using a UV detector at a suitable wavelength (e.g., 250 nm).

-

Quantify the amount of azilsartan formed by comparing its peak area to a standard curve of azilsartan.

-

-

Data Analysis:

-

Calculate the initial velocity (V) of the reaction at each substrate concentration.

-

Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

-

HPLC Method for the Analysis of Azilsartan Medoxomil and Azilsartan

Objective: To separate and quantify azilsartan medoxomil and its hydrolytic product, azilsartan.

| Parameter | Condition |

| Chromatographic System | |

| Instrument | High-Performance Liquid Chromatograph with UV-Vis Detector |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | Start with 90% A, linearly decrease to 10% A over 15 minutes, hold for 5 minutes, then return to initial conditions. |